molecular formula C10H10ClF B3043910 3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene CAS No. 951888-17-8

3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene

Cat. No. B3043910
CAS RN: 951888-17-8
M. Wt: 184.64 g/mol
InChI Key: IFAWBMSJFZUJJG-UHFFFAOYSA-N
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Description

“3-Chloro-4-fluorophenyl” is a chemical compound that is used in the synthesis of various pharmaceuticals . It’s a component of several drugs, including gefitinib , a tyrosine kinase inhibitor used in cancer treatment .


Synthesis Analysis

The synthesis of compounds incorporating the “3-Chloro-4-fluorophenyl” motif has been reported in the literature . For instance, new 3-chloro-4-fluorophenyl-based benzamide compounds have been synthesized and shown to have significant inhibitory activity .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-fluorophenyl” compounds has been studied using techniques such as single crystal XRD and DFT . The stability of these molecules arises from hyper-conjugative interaction and charge delocalization .


Chemical Reactions Analysis

The “3-Chloro-4-fluorophenyl” motif has been leveraged to identify inhibitors of certain enzymes . The new 3-chloro-4-fluorophenyl-based benzamide compounds showed a light improvement in potency with respect to previous reports for active 4-fluorophenyl-based analogues .


Physical And Chemical Properties Analysis

“3-Chloro-4-fluorophenyl” compounds are typically solid at room temperature . They are combustible and can cause skin and eye irritation .

Scientific Research Applications

Molecular Structure and Conformation

  • Molecular Structure and Conformation Analysis : A study on 2-Chloro-3-fluoro-1-propene, closely related to the chemical , found that it exists in equilibrium between a syn and a gauche conformation, with syn being the most stable. This study provides insights into the structural and conformational aspects of similar compounds (Samdal, Seip, & Torgrimsen, 1977).

Synthesis and Spectral Analysis

  • Synthesis and Quantum Chemical Studies : Research on 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, a compound structurally similar to 3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene, demonstrated the synthesis process and spectral analysis. This provides an understanding of the synthesis and chemical properties of related compounds (Satheeshkumar et al., 2017).

Crystal Growth and Characterization

  • Crystal Growth and Theoretical Studies : A study on 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one highlights the process of crystal growth and characterization, offering insights into the crystalline properties of similar chemicals (Meenatchi et al., 2015).

Polymerization Research

  • Cationic Polymerization Studies : Research on the polymerization of 3-chloro-2-methyl-1-propene, a structurally similar compound, provides valuable information on the polymerization behavior and potential applications in polymer science (Marek et al., 1986).

Atmospheric Reactions and Environmental Impact

  • Atmospheric Reaction Mechanism : A comprehensive quantum chemical study on the reaction of 3-chloro-2-methyl-1-propene with OH radicals in the atmosphere provides insights into the environmental impact and atmospheric behavior of similar compounds (Bhuvaneswari & Senthilkumar, 2019).

Safety and Hazards

These compounds are considered hazardous. They are combustible and can cause skin and eye irritation. Inhalation or ingestion can be harmful .

Future Directions

The “3-Chloro-4-fluorophenyl” motif is a promising area of research in the development of new pharmaceuticals . Further studies are needed to explore its potential in drug discovery and development.

properties

IUPAC Name

2-chloro-1-fluoro-4-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAWBMSJFZUJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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